molecular formula C28H18FNO3S B11054386 N-(3-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(3-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11054386
M. Wt: 467.5 g/mol
InChI Key: QPDGMYBZGUGSLT-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE: is a complex organic compound with a unique structure that combines fluorinated phenyl, methylphenyl, and anthracene carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Anthracene Core: Starting with anthracene, the core structure is functionalized to introduce the carboxamide group.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is attached to the anthracene core.

    Attachment of the Methylphenylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxyanthracene derivative.

Scientific Research Applications

N-(3-FLUOROPHENYL)-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which N-(3-FLUOROPHENYL)-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
  • N-(3-BROMOPHENYL)-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

Uniqueness

The uniqueness of N-(3-FLUOROPHENYL)-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE lies in its fluorinated phenyl group, which can impart distinct electronic properties and reactivity compared to its chloro- and bromo- counterparts. This can influence its behavior in chemical reactions and its interactions in biological systems.

Properties

Molecular Formula

C28H18FNO3S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-(4-methylphenyl)sulfanyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C28H18FNO3S/c1-16-9-11-19(12-10-16)34-27-23(28(33)30-18-6-4-5-17(29)15-18)14-13-22-24(27)26(32)21-8-3-2-7-20(21)25(22)31/h2-15H,1H3,(H,30,33)

InChI Key

QPDGMYBZGUGSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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